![molecular formula C7H12IN3 B13174944 [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in the presence of iodine as a catalyst . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as Selectfluor to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms could be potential methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Coupling Reactions: The compound can be used in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole N-oxides.
Scientific Research Applications
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and dimethylamine group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole: A closely related compound with similar structural features.
1-Methyl-1H-pyrazole: Lacks the iodine substitution but shares the pyrazole core structure.
Dimethylamine-substituted pyrazoles: Compounds with similar amine substitutions but different substituents on the pyrazole ring.
Uniqueness
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine is unique due to the presence of both an iodine atom and a dimethylamine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H12IN3 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
1-(4-iodo-2-methylpyrazol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H12IN3/c1-10(2)5-7-6(8)4-9-11(7)3/h4H,5H2,1-3H3 |
InChI Key |
BMFXMPXAFWKQBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


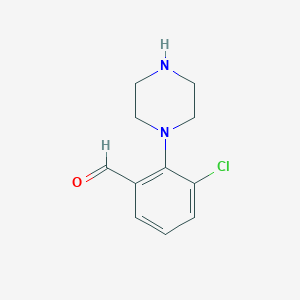
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)

![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)

![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
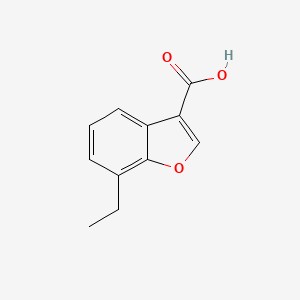
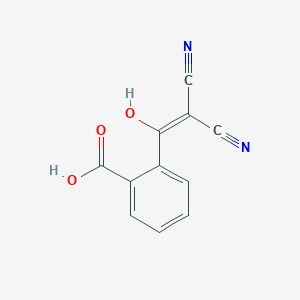
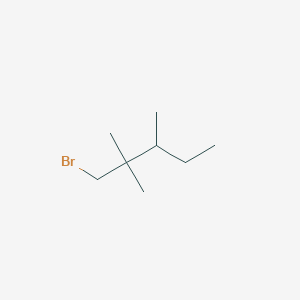
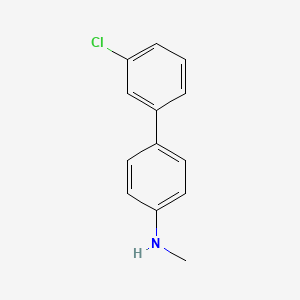

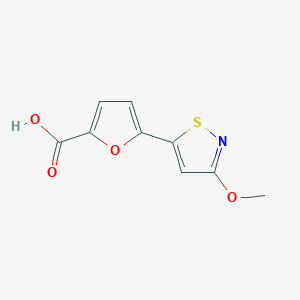
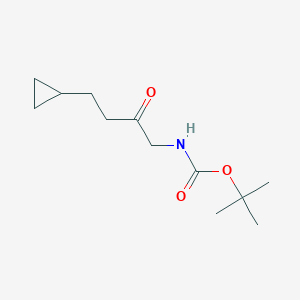
![2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13174938.png)
